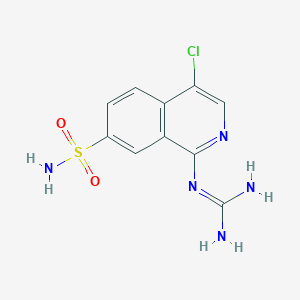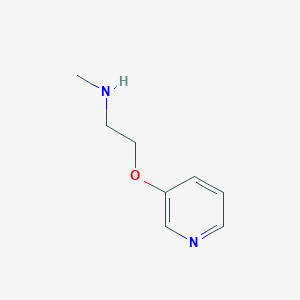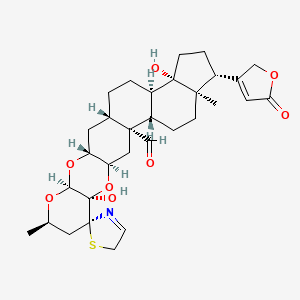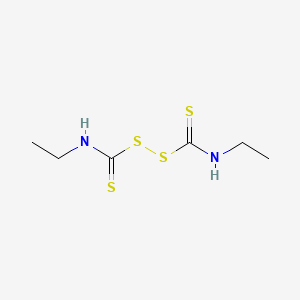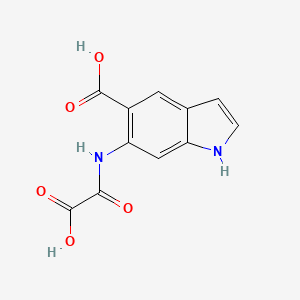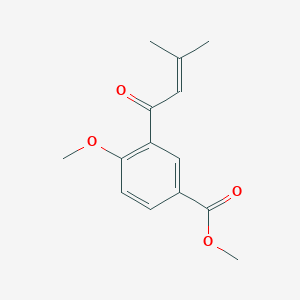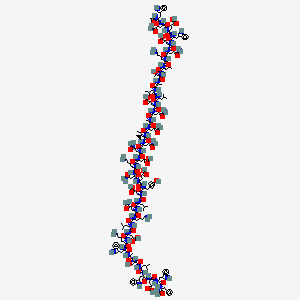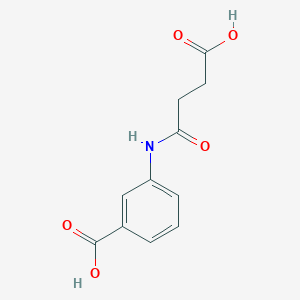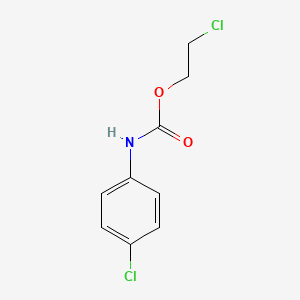
2-chloroethyl N-(4-chlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chloroaniline with 2-chloroethyl chloroformate . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-chloroaniline+2-chloroethyl chloroformate→2-chloroethyl N-(4-chlorophenyl)carbamate+HCl
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .
化学反应分析
Types of Reactions
2-chloroethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Major Products Formed
Nucleophilic substitution: The major products are the substituted carbamate and the corresponding hydrochloride salt.
Hydrolysis: The major products are 4-chloroaniline and 2-chloroethanol.
科学研究应用
2-chloroethyl N-(4-chlorophenyl)carbamate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-chloroethyl N-(4-chlorophenyl)carbamate involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or protein modification. This alkylation process can disrupt normal cellular functions and is the basis for its use in various biochemical studies .
相似化合物的比较
Similar Compounds
2-chloroethyl N-(3-chlorophenyl)carbamate: Similar structure but with the chlorine atom on the phenyl ring in a different position.
2-chloroethyl N-(4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine on the phenyl ring.
Uniqueness
2-chloroethyl N-(4-chlorophenyl)carbamate is unique due to its specific chlorine substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological molecules. This unique structure makes it a valuable tool in research applications where specific molecular interactions are studied .
属性
CAS 编号 |
25217-18-9 |
|---|---|
分子式 |
C9H9Cl2NO2 |
分子量 |
234.08 g/mol |
IUPAC 名称 |
2-chloroethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-6-14-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) |
InChI 键 |
ZJFHLTWUBUCUGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)OCCCl)Cl |
| 25217-18-9 | |
Pictograms |
Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



